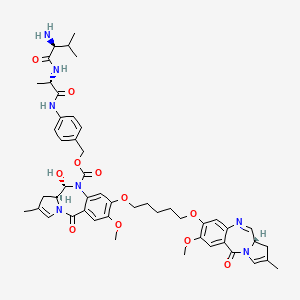

SG3199-Val-Ala-PAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H59N7O11/c1-27(2)43(50)45(58)52-30(5)44(57)53-32-13-11-31(12-14-32)26-67-49(62)56-37-22-42(40(64-7)20-35(37)47(60)55-25-29(4)18-38(55)48(56)61)66-16-10-8-9-15-65-41-21-36-34(19-39(41)63-6)46(59)54-24-28(3)17-33(54)23-51-36/h11-14,19-25,27,30,33,38,43,48,61H,8-10,15-18,26,50H2,1-7H3,(H,52,58)(H,53,57)/t30-,33-,38-,43-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSDPVVCKWJDSI-XSNNZHSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H59N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of SG3199 in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of SG3199, a potent pyrrolobenzodiazepine (PBD) dimer, as a cytotoxic payload in the design and development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, present key quantitative data, outline detailed experimental protocols, and provide visual representations of associated signaling pathways and experimental workflows.

Core Concepts: SG3199 as a Payload for ADCs

SG3199 is a synthetic, highly potent DNA-crosslinking agent belonging to the PBD dimer family.[1][2] In the context of ADCs, SG3199 serves as the "warhead" component, responsible for inducing cell death upon delivery to target cancer cells by a monoclonal antibody. It is the released, active form of the payload tesirine (B3181916) (SG3249).[1][2] The exquisite potency of SG3199 allows for effective cell killing even when the target antigen is expressed at low levels on the cancer cell surface.[3]

Mechanism of Action: DNA Interstrand Crosslinking

The primary mechanism of action of SG3199 is the formation of covalent interstrand cross-links in the minor groove of DNA.[1][2][4] This process occurs in a sequence-selective manner.[5] These cross-links physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. The resulting stalled replication forks and transcriptional machinery trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[6][7] A key feature of PBD dimer-induced DNA adducts is that they cause minimal distortion of the DNA helix, which may allow them to evade cellular DNA repair mechanisms more effectively, contributing to their high cytotoxicity.[5]

The Tesirine Payload: Delivering SG3199

SG3199 is delivered as part of a larger payload system called tesirine (SG3249). Tesirine consists of SG3199, a cathepsin B-cleavable valine-alanine linker, and a maleimide (B117702) group for conjugation to the antibody.[3][8] This design ensures that the highly potent SG3199 remains inactive and stably attached to the antibody while in circulation. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the linker is cleaved by lysosomal proteases, releasing the active SG3199 to exert its cytotoxic effect.[8]

Quantitative Data

In Vitro Cytotoxicity of SG3199

SG3199 exhibits potent cytotoxic activity against a broad range of human cancer cell lines, with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 151.5 pM across a panel of 38 cell lines.[1][9] Hematological cancer cell lines have shown, on average, greater sensitivity to SG3199 than solid tumor cell lines.[1][10]

| Cell Line | Cancer Type | GI50 (pM) |

| Hematological Malignancies | ||

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.79 |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.0 |

| MOLM-13 | Acute Myeloid Leukemia | 2.5 |

| MV-4-11 | Acute Myeloid Leukemia | 3.2 |

| HL-60 | Acute Promyelocytic Leukemia | 5.8 |

| Ramos | Burkitt's Lymphoma | 14.8 |

| Granta-519 | Mantle Cell Lymphoma | 15.6 |

| Jeko-1 | Mantle Cell Lymphoma | 20.1 |

| U-266 | Multiple Myeloma | 25.3 |

| L-428 | Hodgkin's Lymphoma | 38.9 |

| Jurkat | Acute T-Cell Leukemia | 45.7 |

| MEC-1 | B-Cell Chronic Lymphocytic Leukemia | 55.1 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 78.3 |

| K-562 | Chronic Myelogenous Leukemia | 98.6 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 120.5 |

| H929 | Multiple Myeloma | 158.6 |

| Solid Tumors | ||

| LNCaP | Prostate Cancer | 38.7 |

| NCI-N87 | Gastric Cancer | 45.2 |

| MDA-MB-468 | Breast Cancer | 55.9 |

| A549 | Lung Cancer | 74.8 |

| HT-29 | Colon Cancer | 98.2 |

| SK-OV-3 | Ovarian Cancer | 115.7 |

| PC-3 | Prostate Cancer | 157.0 |

| BT-474 | Breast Cancer | 189.3 |

| DU145 | Prostate Cancer | 248.4 |

| A431 | Skin Cancer | 301.6 |

| Capan-1 | Pancreatic Cancer | 455.8 |

| HCT-116 | Colon Cancer | 689.1 |

| SW620 | Colon Cancer | 899.3 |

| OVCAR-3 | Ovarian Cancer | 1050.0 |

Note: This is a selection of the full panel of cell lines tested. Data sourced from Hartley et al., 2018.[1][9]

Pharmacokinetic Properties of SG3199

SG3199 exhibits rapid clearance and a short half-life in vivo, which is a desirable feature for an ADC payload as it minimizes systemic exposure and potential off-target toxicity from any prematurely released drug.[1][7]

| Species | Parameter | Value |

| Rat | Half-life (T½) | 8 - 42 minutes |

| Rat | Clearance | 1000 - 1500 mL/h/kg |

| Rat | Plasma Protein Binding | ~97% |

| Cynomolgus Monkey | Plasma Protein Binding | ~90% |

| Human | Plasma Protein Binding | ~95% |

Data sourced from Hartley et al., 2018.[1][7][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of an SG3199-based ADC on cancer cells using a tetrazolium salt (MTT) colorimetric assay.[6][12]

Materials:

-

Target cancer cell lines (adherent or suspension)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

SG3199-based ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 1,000–10,000 cells/well in 50 µL of complete medium in a 96-well plate.

-

For suspension cells, seed at a similar density.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment (for adherent cells) and recovery.

-

-

ADC Treatment:

-

Prepare serial dilutions of the SG3199-based ADC and control antibody in complete medium at 2x the final desired concentration.

-

Add 50 µL of the diluted ADC or control to the appropriate wells. Add 50 µL of medium to untreated control wells.

-

Incubate for 72-120 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the GI50 value.

-

DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)

This protocol describes a method to detect the formation of DNA interstrand cross-links by SG3199 in naked DNA using agarose (B213101) gel electrophoresis.[1][13]

Materials:

-

Linearized plasmid DNA (e.g., pBR322)

-

SG3199

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Denaturation solution (e.g., formamide-based loading buffer)

-

Agarose

-

TAE or TBE buffer

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

Gel electrophoresis apparatus

-

UV transilluminator and imaging system

Procedure:

-

DNA Treatment:

-

Incubate linearized plasmid DNA with varying concentrations of SG3199 in TE buffer at 37°C for a defined period (e.g., 2 hours).

-

-

Denaturation:

-

Add denaturation solution to the samples and heat at 95°C for 5 minutes to completely denature the DNA into single strands.

-

Immediately place the samples on ice to prevent re-annealing.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer containing the DNA staining agent.

-

Load the denatured samples into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated sufficiently.

-

-

Visualization and Quantification:

-

Visualize the DNA bands under UV light.

-

Uncross-linked DNA will migrate as single-stranded DNA, while cross-linked DNA will rapidly re-anneal and migrate as double-stranded DNA (which runs faster than the single-stranded form in this denaturing context).

-

Quantify the intensity of the single-stranded and double-stranded DNA bands to determine the percentage of cross-linked DNA at each SG3199 concentration.

-

Signaling Pathways and Experimental Workflows

DNA Damage Response Signaling Pathway

The DNA interstrand cross-links induced by SG3199 are recognized by the cell's DNA damage response (DDR) machinery. This triggers a complex signaling cascade primarily involving the ATM and ATR kinases, which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively.[14][15][16] This pathway ultimately leads to cell cycle arrest, attempts at DNA repair, and if the damage is too extensive, apoptosis.[7]

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage | MDPI [mdpi.com]

Valine-Alanine Linker Chemistry for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. Among the various linker technologies, protease-cleavable linkers have gained prominence due to their ability to undergo specific cleavage within the tumor microenvironment or inside cancer cells. This whitepaper provides a comprehensive technical overview of the valine-alanine (Val-Ala) dipeptide linker, a key player in the next generation of ADCs.

The Val-Ala linker offers distinct advantages over the more commonly used valine-citrulline (Val-Cit) linker, primarily owing to its lower hydrophobicity. This characteristic allows for the conjugation of a higher number of drug molecules per antibody (drug-to-antibody ratio, DAR) with a reduced risk of aggregation, a significant challenge in ADC manufacturing and formulation.[1][] This guide will delve into the core chemistry of the Val-Ala linker, its mechanism of action, and provide detailed experimental protocols for its synthesis, conjugation to antibodies, and the characterization of the resulting ADCs.

Core Chemistry and Mechanism of Action

The Val-Ala linker is a dipeptide composed of the amino acids valine and alanine (B10760859). Its mechanism of action relies on the enzymatic cleavage by proteases, particularly cathepsin B, which is often overexpressed in the lysosomal compartments of cancer cells.[3][]

Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis. The complex is then trafficked to the endosomes and subsequently to the lysosomes. The acidic environment and the presence of proteases within the lysosomes facilitate the degradation of the antibody and the cleavage of the Val-Ala linker.

The cleavage of the amide bond between the alanine residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), triggers a cascade of electronic rearrangements within the spacer. This self-immolation process ultimately liberates the unmodified cytotoxic payload inside the cancer cell, where it can exert its therapeutic effect.[5][6] In some applications, particularly with non-internalizing antibodies, the Val-Ala linker can also be cleaved by proteases present in the tumor microenvironment.[7]

Data Presentation: Comparative Analysis of Val-Ala and Val-Cit Linkers

The choice of dipeptide linker can significantly impact the physicochemical properties and biological activity of an ADC. The following tables summarize key quantitative data comparing Val-Ala and Val-Cit linkers.

Table 1: Physicochemical Properties

| Property | Valine-Alanine (Val-Ala) Linker | Valine-Citrulline (Val-Cit) Linker | Reference(s) |

| Hydrophobicity | Lower | Higher | [1][8] |

| Aggregation at High DAR | Less prone to aggregation | More prone to aggregation and precipitation | [1][][8] |

| Achievable DAR | Up to 7.4 with limited aggregation | Difficult to achieve DAR > 4 due to aggregation | [1] |

Table 2: In Vitro Performance

| Parameter | Valine-Alanine (Val-Ala) Linker | Valine-Citrulline (Val-Cit) Linker | Reference(s) |

| Cathepsin B Cleavage Rate | Approximately half the rate of Val-Cit | Baseline | [1][9] |

| Plasma Stability (Human) | Highly stable | Highly stable (t½ up to 230 days) | [1][10] |

| Plasma Stability (Mouse) | More stable than Val-Cit (t½ = 23 h) | Less stable (t½ = 11.2 h) due to cleavage by carboxylesterase 1c | [1][10][11] |

| In Vitro Cytotoxicity (IC50) | Comparable to Val-Cit with MMAE payload | Comparable to Val-Ala with MMAE payload | [][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Val-Ala linker-payload conjugate, its conjugation to a monoclonal antibody, and the subsequent characterization of the ADC.

Protocol 1: Synthesis of Maleimidocaproyl-Valine-Alanine-PABC-MMAE (MC-Val-Ala-PABC-MMAE)

This protocol describes the synthesis of a common Val-Ala linker-payload construct.

Materials:

-

Fmoc-Val-Ala-OH

-

p-Aminobenzyl alcohol (PABA)

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Monomethyl auristatin E (MMAE)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)

-

N,N'-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Fmoc-Val-Ala-PABA:

-

Dissolve Fmoc-Val-Ala-OH (1 eq.), HOBt (1.2 eq.), and HBTU (1.2 eq.) in DMF.

-

Add DIPEA (3 eq.) and stir for 10 minutes.

-

Add p-aminobenzyl alcohol (1.1 eq.) and stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Val-Ala-PABA in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

-

-

PNP Activation of PABA:

-

Dissolve the deprotected H2N-Val-Ala-PABA in DCM.

-

Cool the solution to 0°C and add pyridine (B92270) (2 eq.).

-

Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq.) in DCM.

-

Stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Wash the reaction mixture with 1M HCl, water, and brine.

-

Dry the organic layer and concentrate to obtain the PNP-activated linker.

-

-

Conjugation of MMAE to the Linker:

-

Dissolve the PNP-activated linker and MMAE (1.1 eq.) in DMF.

-

Add DIPEA (2 eq.) and stir at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Purify the Val-Ala-PABC-MMAE conjugate by preparative HPLC.

-

-

Coupling of Maleimidocaproic Acid:

-

To the purified Val-Ala-PABC-MMAE, add maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu) (1.2 eq.) and DIPEA (2 eq.) in DMF.

-

Stir at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final product, MC-Val-Ala-PABC-MMAE, by preparative HPLC.

-

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the MC-Val-Ala-PABC-MMAE to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

MC-Val-Ala-PABC-MMAE in DMSO

-

Cysteine solution

-

Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

-

Add a freshly prepared solution of TCEP or DTT to the mAb solution. The molar ratio of reducing agent to mAb needs to be optimized to achieve the desired DAR (typically 2-4 molar equivalents of TCEP for a target DAR of 4).[12][13]

-

Immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Adjust the concentration of the reduced mAb to 2.5-5 mg/mL with chilled conjugation buffer.[12]

-

Prepare a solution of MC-Val-Ala-PABC-MMAE in DMSO at a concentration of approximately 10 mM.

-

Add the drug-linker solution to the reduced mAb solution. The molar excess of the drug-linker should be optimized (typically 1.2-1.5 fold excess per free thiol).[5] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle agitation, protected from light.[14]

-

-

Quenching the Reaction:

-

Add an excess of cysteine solution (e.g., 20-fold molar excess relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.

-

Incubate for an additional 30-60 minutes at room temperature.

-

-

Purification of the ADC:

Protocol 3: Characterization of the Val-Ala ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

-

The average DAR is the molar ratio of the payload to the antibody.

2. DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

-

Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate or sodium chloride in a phosphate (B84403) buffer).

-

ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

-

The peak area of each species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR and the distribution of drug-loaded species.[15]

3. Mass Spectrometry (MS) Analysis:

-

Intact Mass Analysis (Native MS): Provides the molecular weight of the intact ADC, allowing for the determination of the DAR distribution.[3][20]

-

Reduced Mass Analysis (LC-MS): The ADC is reduced to separate the light and heavy chains. The masses of the individual chains with different numbers of conjugated drugs are measured to determine the DAR and the location of conjugation.[1][21][22]

Protocol 4: In Vitro Cathepsin B Cleavage Assay

Materials:

-

Purified Val-Ala ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

HPLC system with a C18 column

Procedure:

-

Activate cathepsin B according to the manufacturer's instructions.

-

Incubate the ADC (e.g., 1 mg/mL) with activated cathepsin B (e.g., 10 µg/mL) in the assay buffer at 37°C.

-

Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quench the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analyze the samples by RP-HPLC to quantify the amount of released payload.[23]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Val-Ala ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the Val-Ala ADC, control antibody, and free drug for a specified period (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[24]

Mandatory Visualizations

Caption: Intracellular trafficking and payload release of a Val-Ala linked ADC.

Caption: Experimental workflow for the development of a Val-Ala ADC.

Conclusion

The valine-alanine dipeptide linker represents a significant advancement in ADC technology, offering a solution to the challenges of hydrophobicity and aggregation associated with other cleavable linkers. Its favorable physicochemical properties, combined with its efficient cleavage by lysosomal proteases, make it an attractive choice for the development of next-generation ADCs with an improved therapeutic window. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug developers working in this exciting field. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the Val-Ala linker is poised to play an increasingly important role in the design of innovative and effective cancer therapies.

References

- 1. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]

- 17. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. chromatographytoday.com [chromatographytoday.com]

- 23. benchchem.com [benchchem.com]

- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]

The P-aminobenzyl (PAB) Self-Immolative Spacer: A Technical Guide to its Core Function in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of sophisticated drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event has been pivotal in enhancing the therapeutic window of highly potent cytotoxic agents. This technical guide provides an in-depth exploration of the PAB spacer's function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

The Core Principle: Triggered Cascade to Unmask Potency

The fundamental role of the PAB self-immolative spacer is to act as a stable linker between a carrier molecule, such as an antibody, and a potent pharmacological payload. In its conjugated form, the drug is rendered inactive. The PAB spacer is engineered to undergo a rapid, irreversible electronic cascade, or "self-immolation," only after a specific activation event, leading to the release of the unmodified, fully active drug.

This process is most commonly initiated by the enzymatic cleavage of a neighboring peptide sequence, such as the valine-citrulline (Val-Cit) dipeptide, which is recognized by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[1][] Once the amide bond linking the dipeptide to the PAB's amino group is cleaved, a 1,6-elimination reaction is triggered. This spontaneous cascade results in the release of the drug, carbon dioxide, and an aza-quinone methide species.[]

Quantitative Data on PAB Spacer Performance

The stability and cleavage kinetics of the PAB spacer system are critical for the efficacy and safety of the drug conjugate. The following tables summarize key quantitative data from various studies.

| Linker System | Species | Matrix | Half-life (t½) | Reference |

| Val-Cit-PABC | Human | Plasma | > 230 days | [4] |

| Val-Cit-PABC | Mouse | Plasma | ~2 days | [5] |

| Glu-Val-Cit-PABC | Mouse | Plasma | ~12 days | [5] |

| Sulfatase-cleavable linker | Mouse | Plasma | > 7 days | [6] |

| Silyl ether linker | Human | Plasma | > 7 days | [6] |

| cAC10-MMAE (Val-Cit) | Mouse | - | ~144 hours (6.0 days) | [7] |

| cAC10-MMAE (Val-Cit) | Cynomolgus Monkey | - | ~230 hours (9.6 days) | [7] |

Table 1: Comparative Plasma Stability of PAB-based and Other Cleavable Linkers. This table highlights the significant species-specific variation in the stability of the Val-Cit-PABC linker, which is notably less stable in mouse plasma due to cleavage by carboxylesterase 1c.[8]

| Linker System | Enzyme | Cleavage Rate/Efficiency | Reference |

| Val-Cit-PABC | Cathepsin B | t½ = 240 minutes | [9] |

| Phe-Lys-PABC | Cathepsin B | t½ = 8 minutes | [9] |

| Val-Ala-PABC | Cathepsin B | Cleaved at half the rate of Val-Cit | [10] |

| Sulfatase-cleavable linker | Sulfatase | t½ = 24 minutes | [6] |

Table 2: Enzymatic Cleavage Kinetics of PAB-based Linkers. The rate of enzymatic cleavage is dependent on the peptide sequence recognized by the protease.

| ADC with Linker | Cell Line | IC50 (pmol/L) | Reference |

| Sulfatase-linker-ADC | HER2+ | 61 and 111 | [6] |

| Non-cleavable ADC | HER2+ | 609 | [6] |

| Val-Ala-ADC | HER2+ | 92 | [6] |

| Galactosidase-linker-ADC | SKBR3 | Superior to controls | [11] |

Table 3: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers. The efficiency of payload release, dictated by the linker system, directly impacts the cytotoxic potency of the ADC.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of PAB-based drug-linker conjugates.

Synthesis of a Val-Cit-PAB Drug-Linker

This protocol outlines a general approach for the synthesis of a maleimide-activated Val-Cit-PAB-payload conjugate, ready for conjugation to a thiol-containing carrier like a reduced antibody.

Materials:

-

Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate activated linker)

-

Amine-containing cytotoxic payload

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Maleimidocaproyl-succinimide (Mc-OSu) or other maleimide activation reagent

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Payload Conjugation:

-

Dissolve Fmoc-Val-Cit-PAB-PNP (1.2 equivalents) in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

-

Add the payload solution to the linker solution, followed by the addition of DIPEA (2.0-3.0 equivalents).

-

Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.

-

Purify the Fmoc-Val-Cit-PAB-Payload conjugate by RP-HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-protected conjugate in anhydrous DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir at room temperature for approximately 30 minutes, monitoring the deprotection by RP-HPLC.

-

Once complete, precipitate the deprotected product (H₂N-Val-Cit-PAB-Payload) by adding cold diethyl ether and collect by centrifugation.

-

Confirm the removal of the Fmoc group by mass spectrometry (mass decrease of 222.2 Da).

-

-

Maleimide Activation:

-

Dissolve the deprotected drug-linker in anhydrous DMF.

-

Add Mc-OSu (or a similar reagent) and a suitable base like DIPEA.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, purify the final maleimide-activated drug-linker by RP-HPLC and lyophilize.

-

In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma, assessing premature payload release.

Materials:

-

Purified ADC

-

Human and mouse plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Protein A or G affinity chromatography media

-

LC-MS system

Procedure:

-

Incubate the ADC at a final concentration (e.g., 100 µg/mL) in pre-warmed human and mouse plasma at 37°C. A control incubation in PBS should also be performed.

-

At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the incubation mixture.

-

Immediately quench any reaction by diluting the sample in cold PBS or by freezing.

-

Capture the ADC from the plasma sample using Protein A or G affinity chromatography to remove plasma proteins.

-

Wash the captured ADC.

-

Elute the ADC from the affinity matrix.

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[5]

Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the linker to enzymatic cleavage by its target protease.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

-

Incubator at 37°C

-

Quenching solution

-

LC-MS or RP-HPLC system

Procedure:

-

Prepare a reaction mixture containing the ADC in the assay buffer.

-

Initiate the reaction by adding a pre-determined concentration of Cathepsin B.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots of the reaction and stop the enzymatic activity by adding a quenching solution.

-

Analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.[12]

Conclusion

The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective tool in the targeted delivery of potent therapeutics. Its mechanism of triggered, traceless drug release has been instrumental in the success of numerous ADCs. A thorough understanding of its chemistry, stability, and cleavage kinetics, as outlined in this guide, is essential for the rational design and optimization of next-generation drug conjugates. The provided quantitative data and experimental protocols offer a valuable resource for researchers and developers in this dynamic field.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Trend of suicide by self-immolation in a 13-year timeline: was the COVID-19 pandemic a potentially important stressor? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

The Journey of Tesirine (SG3249): From Concept to a Clinical Payload

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tesirine (B3181916) (SG3249) has emerged as a significant payload in the development of antibody-drug conjugates (ADCs), offering a potent cytotoxic mechanism with favorable physicochemical properties for clinical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Tesirine. We delve into the design rationale that led to its creation, detailing the strategic incorporation of a pyrrolobenzodiazepine (PBD) dimer warhead, a cathepsin B-cleavable linker, and a solubility-enhancing spacer. This document outlines the robust, convergent synthetic route developed for its clinical-scale production and presents key quantitative data on its properties and efficacy. Furthermore, detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in the field of targeted cancer therapy.

Introduction: The Quest for a Superior ADC Payload

The field of antibody-drug conjugates (ADCs) has revolutionized oncology by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The design of the payload, the cytotoxic component of the ADC, is critical to its success. Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that have garnered significant interest as ADC payloads. Tesirine (SG3249) was rationally designed to harness the power of PBDs while addressing key challenges in ADC development, such as hydrophobicity and conjugation efficiency.[1][2][3][4][5]

The core of Tesirine's design lies in its three key components:

-

The Warhead (SG3199): A potent PBD dimer capable of forming covalent interstrand cross-links in the minor groove of DNA, leading to cell death.[6][7][8][9][10][11]

-

The Linker: A cathepsin B-cleavable valine-alanine dipeptide linker ensures that the warhead is released preferentially inside cancer cells, where cathepsin B is often overexpressed in the lysosomal compartment.[1][2][4][5]

-

The Spacer: A discrete polyethylene (B3416737) glycol (PEG8) spacer is incorporated to improve the solubility and overall physicochemical properties of the payload, which in turn leads to better conjugation characteristics and lower aggregation of the final ADC.[1]

This guide will provide a comprehensive overview of the scientific journey of Tesirine, from its molecular design and synthesis to its mechanism of action and preclinical validation.

Physicochemical and Biological Properties of Tesirine and its Warhead

The desirable properties of Tesirine as an ADC payload are underpinned by its specific chemical structure. A key parameter is its hydrophobicity, which influences the aggregation and pharmacokinetic properties of the resulting ADC.

| Property | Analyte | Value | Reference |

| Hydrophobicity | Tesirine (SG3249) | logD7.4 = 2.11 | [1] |

| Mean GI50 | SG3199 | 151.5 pM | [8][9][11][12][13] |

| In Vitro Cytotoxicity (IC50) | |||

| K562 (human myelogenous leukemia) | Tesirine | 150 pM | [6] |

| NCI-N87 (human gastric carcinoma) | Tesirine | 20 pM | [6] |

| BT474 (human breast carcinoma) | Tesirine | 1 nM | [6] |

| SKBR3 (human breast adenocarcinoma) | Tesirine | 320 pM | [6] |

The Synthesis of Tesirine: A Convergent Approach

A robust and scalable synthetic route is crucial for the clinical development of any pharmaceutical agent. Tesirine is synthesized using a flexible, convergent strategy, which allows for the efficient production of the final compound.[1][2][3][4][5][14]

General Synthesis Workflow

The synthesis of Tesirine involves the preparation of three key building blocks that are subsequently coupled to form the final payload.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Design and Synthesis of Tesirine, a Clinical AntibodyâDrug Conjugate Pyrrolobenzodiazepine Dimer Payload - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of DNA interstrand crosslinking in naked DNA using gel-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - UCL Discovery [discovery.ucl.ac.uk]

- 11. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

In Vitro Cytotoxicity of SG3199 PBD Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG3199 is a highly potent pyrrolobenzodiazepine (PBD) dimer and the cytotoxic warhead component of the antibody-drug conjugate (ADC) payload, tesirine (B3181916).[1] PBD dimers are a class of DNA minor groove interstrand cross-linking agents, exhibiting picomolar cytotoxic activity against a broad range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of SG3199, including its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols.

Mechanism of Action

SG3199 exerts its potent cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][3] This process effectively blocks DNA replication and transcription, leading to cell cycle arrest and subsequent apoptosis.[4][5] The formation of these DNA adducts triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates repair mechanisms.[4][6] However, the highly stable nature of the PBD-DNA cross-links often overwhelms the cellular repair capacity, leading to programmed cell death.[1][7]

Quantitative Cytotoxicity Data

SG3199 has demonstrated potent cytotoxic activity across a wide panel of human cancer cell lines. The GI50 (50% growth inhibition) values are typically in the picomolar range.

Table 1: In Vitro Cytotoxicity of SG3199 in Human Cancer Cell Lines[7]

| Cell Line | Cancer Type | GI50 (pM) |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.79 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 2.1 |

| MOLM-13 | Acute Myeloid Leukemia | 3.5 |

| MV-4-11 | Acute Myeloid Leukemia | 4.2 |

| RAMOS | Burkitt's Lymphoma | 14.8 |

| NCI-H929 | Multiple Myeloma | 23.4 |

| LNCaP | Prostate Cancer | 38.7 |

| NCI-N87 | Gastric Cancer | 74.8 |

| A549 | Lung Cancer | 157 |

| MDA-MB-231 | Breast Cancer | 248 |

| SK-OV-3 | Ovarian Cancer | 350 |

| HT-29 | Colon Cancer | 1050 |

Data summarized from Hartley, J. A., et al. (2018). Scientific Reports.[7]

Table 2: Influence of DNA Repair and Multidrug Resistance on SG3199 Cytotoxicity[7][8]

| Cell Line Pair | Characteristic | Fold Difference in IC50/GI50 |

| CHO AA8 vs. UV96 | Wild-type vs. ERCC1 Defective | 3-fold more sensitive in UV96 |

| CHO AA8 vs. IRS1SF | Wild-type vs. Homologous Recombination Defective | 30-fold more sensitive in IRS1SF |

| SKOV3 vs. SKOV3-TR | Drug-sensitive vs. Multidrug Resistant | 6-fold less sensitive in SKOV3-TR |

| MDA-MB-231 vs. MDA-MB-231-MDR1 | Drug-sensitive vs. Multidrug Resistant | 20-fold less sensitive in MDA-MB-231-MDR1 |

Experimental Protocols

In Vitro Cytotoxicity Assay using CellTiter-Glo®

This protocol describes a common method for determining the cytotoxicity of SG3199 by measuring ATP levels as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SG3199 stock solution (in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired density.

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The seeding density will need to be optimized for each cell line.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.[3]

-

-

Drug Treatment:

-

Prepare serial dilutions of SG3199 in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the diluted SG3199 solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[4]

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from control wells (medium only) from all experimental readings.

-

Normalize the data to the vehicle control wells (100% viability).

-

Plot the cell viability against the logarithm of the SG3199 concentration and determine the GI50 value using a non-linear regression curve fit.

-

DNA Interstrand Cross-linking Comet Assay

This protocol provides a method to detect the formation of DNA interstrand cross-links in cells treated with SG3199.[7][10]

Materials:

-

Cancer cell lines

-

SG3199

-

CometAssay® Kit (Trevigen) or equivalent

-

Irradiation source (e.g., X-ray)

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells with various concentrations of SG3199 for a specified time (e.g., 2 hours).

-

Wash the cells and incubate in drug-free medium for a further period (e.g., 24 hours) to allow for cross-link formation.[7]

-

-

Comet Assay:

-

Harvest and resuspend the cells at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

-

Combine the cells with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™.

-

Place the slide flat at 4°C in the dark for 10 minutes to allow the agarose (B213101) to solidify.

-

Immerse the slides in Lysis Solution and incubate at 4°C for 30-60 minutes.

-

Irradiate the slides on ice with a defined dose of ionizing radiation to introduce a known number of DNA strand breaks.

-

Immerse the slides in alkaline unwinding solution (pH > 13) for 20-60 minutes at 4°C in the dark.

-

Perform electrophoresis at 4°C in the dark.

-

Wash the slides with neutralization buffer and then with distilled water.

-

Stain the DNA with a fluorescent dye (e.g., SYBR® Gold).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the Olive Tail Moment (OTM) using appropriate software. A decrease in the OTM compared to irradiated control cells indicates the presence of interstrand cross-links, which retard DNA migration.[7]

-

Conclusion

SG3199 is a PBD dimer with exceptionally potent in vitro cytotoxicity against a broad spectrum of cancer cell lines. Its mechanism of action, involving the formation of persistent DNA interstrand cross-links, makes it a powerful warhead for ADCs. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working with SG3199 and other PBD-based cytotoxic agents.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. promega.com [promega.com]

- 3. scielo.br [scielo.br]

- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. promega.com [promega.com]

- 10. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SG3199-Val-Ala-PAB: Comprehensive Solubility and Formulation Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG3199-Val-Ala-PAB is a key intermediate in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer-based payload utilized in antibody-drug conjugates (ADCs). As a prodrug, this compound is designed for selective activation within the tumor microenvironment. The Valine-Alanine (Val-Ala) dipeptide linker is susceptible to cleavage by proteases such as Cathepsin B, which are often overexpressed in cancer cells. This targeted release of the active cytotoxic agent, SG3199, minimizes systemic toxicity while maximizing anti-tumor efficacy.

This document provides detailed application notes and protocols for the solubility and formulation of this compound to support preclinical research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C49H59N7O11 | [1] |

| Molecular Weight | 922.03 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage (Powder) | -20°C for up to 3 years. Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen). | [2][3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen. | [1][3] |

Solubility Data

The solubility of this compound has been determined in various solvents and formulations. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]

| Solvent/Formulation | Solubility | Molar Concentration (mM) |

| DMSO | 130 mg/mL | 140.99 |

| Formulation 1 | ≥ 3.25 mg/mL | ≥ 3.52 |

| Formulation 2 | ≥ 3.25 mg/mL | ≥ 3.52 |

Formulation 1 Components: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline[2] Formulation 2 Components: 10% DMSO, 90% Corn Oil[2]

Prodrug Activation Pathway

This compound is designed to release the active PBD dimer warhead, SG3199, upon enzymatic cleavage of the Val-Ala linker by Cathepsin B within the lysosome of target cancer cells. This is followed by a self-immolative cascade of the para-aminobenzyl (PAB) spacer to release the active drug.[4][]

References

Application Notes and Protocols for the Characterization of SG3199-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. SG3199, a pyrrolobenzodiazepine (PBD) dimer, is a highly potent DNA-crosslinking agent utilized as a payload in several ADCs currently under development and in clinical trials.[1][2][3] The exceptional potency of SG3199 necessitates a thorough and precise characterization of the resulting ADC to ensure its safety, efficacy, and manufacturing consistency.

These application notes provide a comprehensive overview of the key techniques and detailed protocols for the characterization of SG3199-based ADCs. The methodologies described herein cover the critical quality attributes of an ADC, including drug-to-antibody ratio (DAR), binding affinity, in vitro cytotoxicity, and in vivo efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter that significantly influences the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[4][5][6][7]

Experimental Protocol: DAR Determination by HIC

Objective: To determine the average DAR and the distribution of different drug-loaded species in an SG3199-based ADC preparation.

Materials:

-

SG3199-based ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

-

Inject 10-20 µg of the ADC sample onto the column.

-

Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm (for the antibody) and 334 nm (for the PBD payload).

-

Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) based on their retention times.

-

Calculate the area of each peak.

-

Determine the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Data Presentation: Representative DAR Profile

| ADC Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 10.2 | 5.5 |

| DAR 2 | 15.8 | 25.3 |

| DAR 4 | 20.1 | 48.1 |

| DAR 6 | 23.5 | 18.9 |

| DAR 8 | 26.2 | 2.2 |

| Average DAR | 3.8 |

Analysis of Binding Affinity

The binding affinity of the ADC to its target antigen on the surface of cancer cells is a crucial determinant of its efficacy. Flow cytometry is a common method to assess the binding affinity (Kd) of ADCs.[8][9][10]

Experimental Protocol: Binding Affinity by Flow Cytometry

Objective: To determine the equilibrium dissociation constant (Kd) of an SG3199-based ADC to its target antigen on cancer cells.

Materials:

-

Target-positive cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC)

-

Target-negative cancer cell line (e.g., MCF-7 for anti-HER2 ADC)

-

SG3199-based ADC

-

Unconjugated monoclonal antibody (isotype control)

-

FACS buffer (PBS with 1% BSA)

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

-

Flow cytometer

Procedure:

-

Harvest and wash the target-positive and target-negative cells.

-

Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of the SG3199-based ADC and the isotype control in FACS buffer.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of the diluted ADC or isotype control to the respective wells.

-

Incubate the plate on ice for 1 hour.

-

Wash the cells three times with cold FACS buffer.

-

Resuspend the cells in 100 µL of the fluorescently labeled secondary antibody solution.

-

Incubate the plate on ice for 30 minutes in the dark.

-

Wash the cells three times with cold FACS buffer.

-

Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.

-

Determine the median fluorescence intensity (MFI) for each concentration.

-

Plot the MFI against the ADC concentration and fit the data to a one-site binding (hyperbola) model to calculate the Kd.

Data Presentation: Binding Affinity of an anti-LGR5-SG3199 ADC

| Cell Line | Target Expression | ADC | Kd (nM) |

| HEK293T-LGR5 | LGR5-positive | 8F2-SG3199 | 1.2[11] |

| HEK293T | LGR5-negative | 8F2-SG3199 | No significant binding[11] |

| HEK293T-LGR5 | LGR5-positive | R20-SG3199 (isotype control) | Minimal binding[11] |

In Vitro Cytotoxicity Assessment

The cytotoxic potential of an SG3199-based ADC is a direct measure of its ability to kill target cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 (half-maximal inhibitory concentration) of cytotoxic agents.[12][13]

Experimental Protocol: In Vitro Cytotoxicity by MTT Assay

Objective: To determine the IC50 value of an SG3199-based ADC in target-positive and target-negative cancer cell lines.

Materials:

-

Target-positive cancer cell line (e.g., SKNAS for anti-LGR5 ADC)

-

Target-negative cancer cell line (e.g., CHP212-LGR5KO for anti-LGR5 ADC)

-

SG3199-based ADC

-

Isotype control ADC

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed 3,000 cells per well in a 96-well plate and incubate overnight.[11]

-

Prepare serial dilutions of the SG3199-based ADC and the isotype control ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADCs.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Data Presentation: Cytotoxicity of an anti-LGR5-SG3199 ADC

| Cell Line | Target Expression | ADC | IC50 (nM) |

| SKNAS | LGR5-high | 8F2-SG3199 | 0.1 - 0.2[11] |

| SKNBE2 | LGR5-high | 8F2-SG3199 | 0.1 - 0.2[11] |

| CHP212 | LGR5-high | 8F2-SG3199 | 0.1 - 0.2[11] |

| CHP212-LGR5KO | LGR5-negative | 8F2-SG3199 | >10[11] |

| SKNAS | LGR5-high | R20-SG3199 (isotype control) | ~10[11] |

Mechanism of Action: DNA Interstrand Crosslinking

SG3199 exerts its cytotoxic effect by forming covalent interstrand crosslinks in the minor groove of DNA, which blocks DNA replication and transcription, ultimately leading to apoptosis.[1][2][3] The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks and crosslinks.[15][16][17]

Experimental Protocol: DNA Interstrand Crosslinking by Comet Assay

Objective: To qualitatively and quantitatively assess the formation of DNA interstrand crosslinks in cells treated with an SG3199-based ADC.

Materials:

-

Target-positive cancer cell line

-

SG3199-based ADC

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralizing buffer (0.4 M Tris-HCl, pH 7.5)

-

SYBR Green I staining solution

-

Microscope slides

-

Low melting point agarose (B213101)

Procedure:

-

Treat cells with the SG3199-based ADC for a specified time (e.g., 24 hours).

-

Harvest and resuspend the cells in PBS.

-

Mix the cell suspension with low melting point agarose and layer onto a microscope slide.

-

Immerse the slides in lysis solution for 1 hour at 4°C.

-

Irradiate the slides with a controlled dose of X-rays to induce random DNA strand breaks.

-

Immerse the slides in alkaline electrophoresis buffer for 40 minutes to unwind the DNA.

-

Perform electrophoresis at 25 V for 30 minutes.

-

Neutralize the slides with neutralizing buffer.

-

Stain the slides with SYBR Green I.

-

Visualize the comets using a fluorescence microscope and quantify the tail moment to determine the extent of DNA crosslinking (a decrease in tail moment indicates crosslinking).

Signaling Pathway Diagram: DNA Damage Response to SG3199

Caption: DNA Damage Response Pathway Induced by SG3199.

In Vivo Efficacy Evaluation

The ultimate test of an ADC's therapeutic potential is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for preclinical evaluation of ADC efficacy.[11][14][18][19]

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an SG3199-based ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Target-positive human cancer cell line

-

SG3199-based ADC

-

Vehicle control (e.g., PBS)

-

Isotype control ADC

-

Matrigel (optional)

Procedure:

-

Subcutaneously implant 5 x 10^6 cancer cells (mixed with Matrigel if necessary) into the flank of each mouse.[11]

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).[11]

-

Randomize the mice into treatment groups (e.g., vehicle, isotype control, and different doses of the SG3199-based ADC).

-

Administer the treatments intravenously (i.v.) at a specified dosing schedule (e.g., once weekly for five weeks).[11]

-

Measure the tumor volume and body weight of each mouse twice weekly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Data Presentation: In Vivo Efficacy of an anti-LGR5-SG3199 ADC in a SKNAS Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 35 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | - | QW x 5 | ~1200 | 0 |

| R20-SG3199 (Isotype) | 0.3 | QW x 5 | ~1150 | ~4 |

| 8F2-SG3199 | 0.1 | QW x 5 | ~150 | ~87.5 |

| 8F2-SG3199 | 0.3 | QW x 5 | ~100 | ~91.7 |

| Data are representative and based on findings from similar studies.[11][19] |

Experimental Workflow Diagrams

ADC Characterization Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SG3199, an ADC Cytotoxin, is a Cytotoxic DNA Minor Groove Interstrand Crosslinking PDB Dimer | MedChemExpress [medchemexpress.eu]

- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. agilent.com [agilent.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of Highly Sensitive Anti-Mouse HER2 Monoclonal Antibodies for Flow Cytometry [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The level of HER2 expression is a predictor of antibody-HER2 trafficking behavior in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Measuring the Drug-to-Antibody Ratio (DAR) of SG3199 Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the potent pyrrolobenzodiazepine (PBD) dimer payload, SG3199. Accurate DAR measurement is a critical quality attribute (CQA) that directly impacts the safety and efficacy of an ADC.[1] This guide covers the most common and robust methods for DAR analysis: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to SG3199 and DAR

SG3199 is a highly potent DNA cross-linking agent that functions as the cytotoxic "warhead" in several advanced ADC candidates.[2] It belongs to the PBD dimer class of payloads, known for their picomolar cytotoxicity.[3] The DAR represents the average number of SG3199 molecules conjugated to a single antibody. An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and poor pharmacokinetics. Therefore, precise and reproducible DAR measurement is essential throughout the ADC development and manufacturing process.

Key Analytical Techniques for DAR Determination

Several analytical techniques can be employed to determine the DAR of SG3199 conjugates. The choice of method often depends on the stage of development, the required level of detail, and the specific characteristics of the ADC.

-

UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR of a purified ADC sample.[4][5] It relies on the distinct absorbance properties of the antibody and the SG3199 payload.[]

-

Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on the number of conjugated SG3199 molecules, providing information on both the average DAR and the distribution of drug-loaded species.[7][8] The addition of the hydrophobic PBD payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different DAR values.[9][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and highly sensitive method that provides detailed information on the DAR, drug-load distribution, and can also identify the location of conjugation.[11] It is often considered the gold standard for ADC characterization.

Section 1: Average DAR Determination by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR for a purified ADC sample. It is based on the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the SG3199 payload at specific wavelengths.[]

Experimental Protocol

-

Determine Molar Extinction Coefficients:

-

Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).

-

Determine the molar extinction coefficient of the SG3199-linker construct at a wavelength where it has significant absorbance and the antibody has minimal absorbance (e.g., λ_max_ of the drug, ε_Drug,λmax_). Also, determine its extinction coefficient at 280 nm (ε_Drug,280_).

-

-

Sample Preparation:

-

Prepare a solution of the SG3199 ADC in a suitable, non-absorbing buffer (e.g., PBS).

-

Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

-

-

Calculation of Average DAR:

-

The concentration of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following simultaneous equations, which account for the absorbance contribution of both components at each wavelength:

-

A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

-

A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

-

-

The average DAR is then calculated as the molar ratio of the drug to the antibody:

-

DAR = C_Drug_ / C_Ab_

-

-

Data Presentation

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Absorbance | Calculated Concentration (M) |

| Antibody | 280 | ε_Ab,280_ | A_280_ | C_Ab_ |

| SG3199-Linker | λ_max_ | ε_Drug,λmax_ | A_λmax_ | C_Drug_ |

| SG3199-Linker | 280 | ε_Drug,280_ | ||

| Average DAR | C_Drug_ / C_Ab_ |

Section 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a robust method for separating ADC species with different numbers of conjugated SG3199 molecules, providing a distribution profile of the drug load.

Experimental Protocol

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR).[7]

-

-

Mobile Phases:

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Detection: 280 nm

-

Gradient: A linear gradient from high salt to low salt to elute the ADC species. A typical gradient would be from 80-100% A to 100% B over 20-30 minutes.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

The weighted average DAR is calculated using the following formula:[]

-

Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100

-

Where i represents each eluted peak corresponding to a specific DAR value.

-

-

Data Presentation

| Peak | Retention Time (min) | Peak Area (%) | Corresponding DAR Species | Weighted DAR Contribution |

| 1 | X1 | Y1 | 0 | 0 |

| 2 | X2 | Y2 | 2 | 2 * (Y2/100) |

| 3 | X3 | Y3 | 4 | 4 * (Y3/100) |

| 4 | X4 | Y4 | 6 | 6 * (Y4/100) |

| 5 | X5 | Y5 | 8 | 8 * (Y5/100) |

| Total | 100 | Average DAR |

Note: The specific DAR species (e.g., 0, 2, 4, 6, 8) are typically identified by mass spectrometry.

Section 3: High-Resolution DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed characterization of SG3199 ADCs, including accurate mass measurements of different drug-loaded species.

Experimental Protocol

-

Sample Preparation (Optional but Recommended):

-

Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated using an enzyme such as PNGase F.[12]

-

Reduction: For cysteine-linked conjugates, the ADC can be reduced to separate the light and heavy chains, allowing for more precise localization of the drug.

-

-

Instrumentation:

-

LC Conditions (Reversed-Phase):

-

Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to elute the ADC species (e.g., 20-80% B over 15 minutes).

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: A wide mass range to encompass the masses of all expected ADC species.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

-

Calculate the average DAR by a weighted average of the intensities of the deconvoluted mass peaks.

-

Data Presentation

| Observed Mass (Da) | Relative Abundance (%) | Inferred DAR Species | Calculated DAR Contribution |

| M_Ab_ | A0 | 0 | 0 |

| M_Ab_ + 2M_Drug_ | A2 | 2 | 2 * (A2/ΣA_i_) |

| M_Ab_ + 4M_Drug_ | A4 | 4 | 4 * (A4/ΣA_i_) |

| M_Ab_ + 6M_Drug_ | A6 | 6 | 6 * (A6/ΣA_i_) |

| M_Ab_ + 8M_Drug_ | A8 | 8 | 8 * (A8/ΣA_i_) |

| Average DAR | Σ(DAR_i_ * Abundance_i_) / ΣAbundance_i_ |

M_Ab_ is the mass of the unconjugated antibody, and M_Drug_ is the mass of the SG3199-linker.

Quantitative Data Summary for PBD-Based ADCs